molecular formula C13H14O4 B14492587 4-Ethoxy-4-oxobut-2-en-1-yl benzoate CAS No. 65330-94-1

4-Ethoxy-4-oxobut-2-en-1-yl benzoate

Cat. No.: B14492587
CAS No.: 65330-94-1
M. Wt: 234.25 g/mol
InChI Key: UVGBIHAPSMDKKJ-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobut-2-en-1-yl benzoate is an organic compound belonging to the class of fatty acid esters It is characterized by the presence of an ethoxy group, a keto group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl benzoate typically involves the esterification of 4-ethoxy-4-oxobut-2-enoic acid with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-oxobut-2-en-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-4-oxobut-2-en-1-yl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobut-2-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-4-oxobut-2-enoic acid: A closely related compound with similar chemical properties.

    Ethyl 4-ethoxybenzoate: Another ester with comparable structural features.

    4-Acetylphenylamino-3-methyl-4-oxobut-2-enoic acid: Shares the keto and ethoxy functional groups.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .

Properties

CAS No.

65330-94-1

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(4-ethoxy-4-oxobut-2-enyl) benzoate

InChI

InChI=1S/C13H14O4/c1-2-16-12(14)9-6-10-17-13(15)11-7-4-3-5-8-11/h3-9H,2,10H2,1H3

InChI Key

UVGBIHAPSMDKKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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